molecular formula C8H15NO3 B3320122 (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 1207447-36-6

(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B3320122
CAS No.: 1207447-36-6
M. Wt: 173.21
InChI Key: JSHHRIISICNOLM-SSDOTTSWSA-N
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Description

“®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a compound that contains an amino acid backbone with a tetrahydropyran ring attached to it. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydropyran ring attached to an amino acid. The “®” in the name indicates that the compound is a chiral molecule and refers to the configuration of the chiral center .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule, including the amino group, the carboxylic acid group, and the ether group in the tetrahydropyran ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group and a carboxylic acid group suggests that the compound could participate in hydrogen bonding, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Control Strategies of Pyrazines Generation

Research on the generation of pyrazines from Maillard reactions highlights the importance of amino acids in synthesizing desirable flavors in food processing. The structure of N-terminal amino acids in peptides, for instance, significantly influences the types and content of pyrazines generated, demonstrating the critical role of amino acid configurations in food chemistry applications (Yu et al., 2021).

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, which forms Ruhemann's purple (RP) with primary amino groups, has been extensively used in various scientific fields for the detection, isolation, and analysis of amino acids, peptides, and proteins. This application spans agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, illustrating the versatility of amino acid-based reactions in analytical chemistry (Friedman, 2004).

Biomedical Applications of Poly(amino acid)s

Poly(amino acid)s, due to their biocompatibility, biodegradability, and non-toxicity, have found extensive applications in the biomedical field. Their applications in drug delivery carriers and biological adhesives underline the potential of amino acid derivatives in developing medical materials and therapeutics (Shih et al., 2004).

EPR Spectroscopy and Peptide Research

The incorporation of the spin label amino acid TOAC into peptides for EPR spectroscopy applications demonstrates the utility of amino acid derivatives in studying peptide structure and dynamics. This approach has been instrumental in analyzing the secondary structure of peptides and their interactions with membranes, providing valuable insights into peptide and protein biochemistry (Schreier et al., 2012).

Hydrophilic Interaction Chromatography

The use of amino phases in hydrophilic interaction chromatography (HILIC) for the separation of peptides, proteins, and other polar compounds illustrates the importance of amino acid derivatives in chromatographic techniques. This application highlights the role of amino acid-based stationary phases in analytical separations, enhancing the understanding of complex biological mixtures (Jandera, 2011).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

(2R)-2-amino-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHRIISICNOLM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
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Reactant of Route 6
(R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

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